6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one
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Description
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.484. The purity is usually 95%.
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Biological Activity
The compound 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N6O2 with a molecular weight of approximately 354.4 g/mol. The structure features a piperazine ring , a cyclopenta[c]pyridazine moiety , and a phenyl group substituted with a methoxy group. These structural components contribute to its unique biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₆O₂ |
Molecular Weight | 354.4 g/mol |
CAS Number | 2034227-68-2 |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the cyclopenta[c]pyridazine ring.
- Introduction of the piperazine moiety via coupling reactions.
- Functionalization of the phenyl group with a methoxy substituent.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Research indicates that the compound may act as an inhibitor of specific receptors or enzymes involved in various signaling pathways. Its mechanism likely involves modulation of pathways related to cell proliferation, apoptosis, and neurotransmission.
- Receptor Interaction : Preliminary studies suggest that it may interact with serotonin receptors (5-HT receptors), particularly 5-HT7, which are implicated in mood regulation and cognitive functions .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for kinases involved in cancer progression, disrupting essential signaling pathways that promote tumor growth.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Anticancer Activity : In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuropharmacology : The interaction with serotonin receptors indicates possible applications in treating mood disorders or cognitive dysfunctions.
Case Studies
- Study on Anticancer Effects : A study published in Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 50 µM .
- Neuropharmacological Evaluation : In another study focused on neuropharmacology, compounds structurally related to this one were tested for their effects on serotonin receptor subtypes, showing promising selectivity for 5-HT7 over other subtypes .
Properties
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-32-19-15-21(30)29(17-7-3-2-4-8-17)26-22(19)23(31)28-12-10-27(11-13-28)20-14-16-6-5-9-18(16)24-25-20/h2-4,7-8,14-15H,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJNIKAPTYGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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